molecular formula C13H20N2O B3367229 1-[(3-Methoxyphenyl)methyl]piperidin-4-amine CAS No. 167754-54-3

1-[(3-Methoxyphenyl)methyl]piperidin-4-amine

Cat. No.: B3367229
CAS No.: 167754-54-3
M. Wt: 220.31 g/mol
InChI Key: ZSNTXKRANYMRKW-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Derivatives as Pharmacophores in Drug Discovery

A pharmacophore is defined as the spatial arrangement of essential features in a molecule that are responsible for its biological activity. The piperidine scaffold is an exceptionally effective pharmacophore due to several key characteristics. Its saturated, chair-like conformation allows for precise, stereocontrolled placement of substituents in axial and equatorial positions, which is critical for specific interactions with biological targets like receptors and enzymes. tcichemicals.com

The basic nitrogen atom within the piperidine ring is often protonated at physiological pH, enabling it to form crucial ionic bonds or hydrogen bonds with acidic residues in target proteins. acs.org This feature is fundamental to the activity of many piperidine-containing drugs. acs.org Furthermore, the piperidine core is found in a wide array of natural alkaloids with potent biological effects, such as morphine and atropine, which has historically inspired the synthesis of countless synthetic analogs. bldpharm.com

The versatility of the piperidine ring allows it to be incorporated into drugs targeting a broad spectrum of diseases. Its derivatives have been successfully developed as analgesics, antipsychotics, antihistamines, and anticancer agents, demonstrating its broad utility in creating diverse and effective therapeutic agents. scbt.comnih.gov The ability to modify the piperidine scaffold to fine-tune a compound's structure-activity relationship (SAR) makes it an invaluable tool for medicinal chemists aiming to enhance efficacy and minimize off-target effects. tcichemicals.com

Overview of 1-[(3-Methoxyphenyl)methyl]piperidin-4-amine as a Core Structure for Chemical Biology and Drug Design

The compound this compound serves as a prime example of a core structure used in chemical biology and drug design. This molecule integrates three key structural features: the piperidine-4-amine core, a benzyl (B1604629) group attached to the piperidine nitrogen, and a methoxy (B1213986) substituent on the phenyl ring. While extensive research on this specific molecule is not widely available in public literature, its constituent parts are well-studied in medicinal chemistry, making it an important scaffold for designing novel bioactive compounds.

The piperidin-4-amine moiety is a common building block in medicinal chemistry. The primary amine at the 4-position provides a key site for further chemical modification, allowing for the attachment of various functional groups to explore structure-activity relationships. acs.org Derivatives of 4-aminopiperidine (B84694) have been investigated for a range of biological activities, including cognition enhancement and inhibition of viral assembly. nih.gov

The N-benzyl group (in this case, a methoxybenzyl group) is frequently used to introduce aromatic interactions, which can be crucial for binding to protein targets. The presence of the benzyl moiety can also influence the compound's lipophilicity and its ability to cross cell membranes, including the blood-brain barrier. bldpharm.com

The 3-methoxyphenyl (B12655295) substituent is a common feature in pharmacologically active molecules. The methoxy group can act as a hydrogen bond acceptor and its position on the phenyl ring (meta in this case) can direct the molecule's orientation within a binding pocket. This group is found in a number of potent analgesics and other CNS-active agents. ebi.ac.uk The combination of these structural elements in this compound creates a versatile template for developing new chemical probes and potential drug candidates.

Scope and Research Trajectories of Piperidine-4-amine Derivatives

Research into piperidine-4-amine derivatives continues to be a dynamic and fruitful area of medicinal chemistry. The core structure provides a robust platform for generating large libraries of compounds for high-throughput screening against various therapeutic targets. Current and future research trajectories focus on several key areas.

One major area of focus is the development of novel agents for central nervous system (CNS) disorders. The piperidine scaffold is well-suited for targeting CNS receptors, and derivatives are being explored as treatments for neurodegenerative diseases like Alzheimer's and Parkinson's, as well as for psychiatric conditions. acs.org For instance, certain 4-aminopiperidine derivatives have shown potential as potent cognition enhancers. acs.org

Another significant research direction is in the field of infectious diseases. The 4-aminopiperidine scaffold has been identified as a promising starting point for developing inhibitors of viral replication and assembly, as demonstrated in studies against the Hepatitis C virus. nih.gov

Furthermore, the development of new analgesics remains a high priority. Given that the piperidine ring is a core component of many opioid analgesics, researchers are exploring novel 4-aminopiperidine derivatives as potential pain management therapies with improved side-effect profiles. tandfonline.com Computational methods, such as molecular docking, are increasingly being used to design and predict the binding affinities of new piperidine derivatives to their biological targets, accelerating the discovery of more potent and selective drug candidates. tandfonline.comnih.gov

Table 1: Examples of Biologically Active Piperidine Derivatives This table presents examples of piperidine-containing compounds and their primary therapeutic applications to illustrate the scaffold's versatility.

Compound NameCore Structure FeaturePrimary Therapeutic Application
Donepezil N-BenzylpiperidineAlzheimer's Disease (Cholinesterase Inhibitor)
Fentanyl 4-AnilidopiperidineAnalgesic (Opioid Receptor Agonist)
Risperidone Benzisoxazole-PiperidineAntipsychotic (Dopamine/Serotonin (B10506) Receptor Antagonist)
Loperamide Diphenyl-PiperidineAntidiarrheal (Opioid Receptor Agonist)
Prucalopride Benzofuran-PiperidineChronic Constipation (Serotonin 5-HT4 Receptor Agonist)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-16-13-4-2-3-11(9-13)10-15-7-5-12(14)6-8-15/h2-4,9,12H,5-8,10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNTXKRANYMRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCC(CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101258302
Record name 1-[(3-Methoxyphenyl)methyl]-4-piperidinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167754-54-3
Record name 1-[(3-Methoxyphenyl)methyl]-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167754-54-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Methoxyphenyl)methyl]-4-piperidinamine
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URL https://comptox.epa.gov/dashboard/DTXSID101258302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar and Structural Biology of 1 3 Methoxyphenyl Methyl Piperidin 4 Amine Derivatives

Rational Design and Synthesis of Analogues for SAR Studies

The rational design of analogues is a cornerstone of medicinal chemistry, aimed at optimizing the therapeutic potential of a lead compound. For derivatives of 1-[(3-Methoxyphenyl)methyl]piperidin-4-amine, this process involves the synthesis of a variety of related structures to probe the chemical space around the core scaffold.

The N-benzyl group plays a crucial role in the interaction of these ligands with their biological targets. Studies on related N-benzyl piperidines have shown that substituents on the aromatic ring of this group can significantly modulate affinity and selectivity for various transporters and receptors. uky.edu Research on a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines revealed that modifications at the ortho and meta positions of the N-benzyl ring led to a broad range of selectivities for the dopamine (B1211576) transporter (DAT) versus the serotonin (B10506) transporter (SERT). uky.edu

For instance, introducing a trifluoromethyl group at the C2-position of the benzyl (B1604629) ring resulted in a compound that acts as an allosteric modulator of the human serotonin transporter (hSERT). uky.edu This highlights how steric and electronic properties of the substituent can drastically alter the pharmacological profile from a primary site binder to a modulator.

Table 1: Effect of N-Benzyl Substitution on Transporter Affinity Data synthesized from studies on related N-benzyl piperidine (B6355638) series. uky.edu

Substituent on Benzyl RingPositionRelative DAT AffinityRelative SERT AffinityPharmacological Profile
H-ModerateLowDAT/SERT selective
2-CF₃OrthoLowAllosteric ModulatorAllosteric modulator of hSERT
4-FParaHighModerateDAT/SERT selective
3-ClMetaHighLowHigh DAT selectivity

The 3-methoxyphenyl (B12655295) group is another critical component for activity. The position and nature of substituents on this phenyl ring are pivotal in determining binding affinity and selectivity. researchgate.net In related compound series, moving the methoxy (B1213986) group or replacing it with other functionalities has been shown to have a significant impact. For example, studies on ketamine analogues demonstrated that 2- and 3-substituted compounds were generally more active as sedatives than their 4-substituted counterparts. mdpi.com

Table 2: Influence of Substituents on the Phenyl Ring Moiety Illustrative data based on general findings in related compound series. researchgate.netmdpi.com

MoietySubstituentPositionGeneral Effect on Activity
Phenyl3-OCH₃MetaOften associated with potent activity
Phenyl3-OHMetaCan alter potency and selectivity
Phenyl2-ClOrthoOften leads to higher potency than para-substitution
Phenyl4-FParaCan improve metabolic stability and affinity

The piperidine ring serves as a central scaffold, and its conformation and substitution pattern are key determinants of biological activity. nih.gov Various synthetic strategies allow for the formation of diverse substituted piperidines, enabling extensive SAR exploration. nih.gov

Studies involving related structures have demonstrated the importance of the substitution pattern on the piperidine ring. For example, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, moving an N-methylpiperidine substituent from the 4-position to the 3-position was tolerated but resulted in a less active compound. nih.gov The nature of the N-alkyl substituent on the piperidine itself is also critical; an N-methyl analogue was found to be equipotent with an N-isopropyl analogue, while removal of the N-alkyl group led to a significant drop in activity. nih.gov Further modifications, such as the introduction of hydroxyl and (dimethylamino)methyl groups onto the piperidine ring, have been shown to play a pivotal role in binding affinity. researchgate.net

Table 3: Impact of Piperidine Ring Modifications on Biological Activity Findings from related piperidine-containing compound series. researchgate.netnih.gov

ModificationPositionResulting Change in Activity
N-Methylpiperidine moved to 3-positionC3Decreased activity
Removal of N-alkyl groupN1Significantly decreased activity
Addition of Hydroxyl groupC4Potent MOR agonist activity observed
Addition of (Dimethylamino)methyl groupC3Potent MOR agonist activity observed

The primary amine at the 4-position of the piperidine ring is a versatile handle for chemical modification, allowing for the introduction of a wide array of functional groups to probe interactions with biological targets. Converting the amine into amides, ureas, or sulfonamides can dramatically alter a compound's properties, including its hydrogen bonding capacity, lipophilicity, and metabolic stability.

For instance, in the development of 5-HT4 receptor agonists, the amine functionality of a piperidine core was acylated to form various benzamide (B126) derivatives. This derivatization was a key step in achieving high receptor binding affinity. nih.gov The synthesis often involves protecting the piperidine nitrogen, modifying the 4-amino group, and then deprotecting to yield the final product or to allow for further N-alkylation.

Table 4: Examples of Piperidin-4-amine Derivatization Based on synthetic strategies for related amine-containing piperidines. nih.gov

Derivative ClassLinkagePotential Impact
BenzamidesAmideCan introduce additional aromatic interactions and hydrogen bond acceptors/donors, modulating receptor affinity.
UreasUreaProvides strong hydrogen bond donor/acceptor capabilities, often used to anchor ligands in a binding site.
SulfonamidesSulfonamideAlters electronic profile and introduces a tetrahedral geometry at the sulfur atom, influencing binding orientation.
N-AlkylaminesAmineIncreases basicity and can introduce steric bulk, affecting selectivity and potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com By identifying key molecular descriptors—physicochemical, electronic, and steric properties—that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds. nih.gov

For piperidine derivatives, several QSAR studies have been successfully conducted to guide drug design. nih.govnih.gov The development of a predictive QSAR model typically involves several steps:

Data Set Preparation: A series of analogues with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., LogP, molar refractivity, dipole moment, topological indices) are calculated for each molecule.

Descriptor Selection: Statistical methods, such as partial least squares (PLS), are used to select a subset of descriptors that are most correlated with biological activity. nih.gov

Model Generation: A mathematical model is built using techniques like multiple linear regression (MLR) or more complex methods like artificial neural networks (ANN) to correlate the selected descriptors with activity. biointerfaceresearch.comnih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in model generation. nih.gov

In a study on 4-phenylpiperidine (B165713) derivatives, a neural network-based QSAR model successfully correlated analgesic activity with four specific molecular descriptors selected from a pool of 292. nih.gov Similarly, 3D-QSAR models, such as those based on pharmacophores, have been generated for piperidine-containing ureas to explore the necessary structural requirements for their inhibitory activity. nih.gov These models provide valuable insights into the structural features that favor high potency and can be used to virtually screen new designs before committing to chemical synthesis.

Table 5: Common Molecular Descriptors in QSAR Models for Piperidine Derivatives A selection of descriptor types frequently found to be significant in QSAR studies of related compounds. nih.govnih.gov

Descriptor TypeExample DescriptorInformation Encoded
Electronic Dipole Moment, Atomic ChargesDescribes the electronic distribution and polarity of the molecule.
Steric/Topological Molar Refractivity, Wiener IndexRelates to molecular size, shape, and branching.
Lipophilicity LogP (Octanol-Water Partition Coefficient)Measures the hydrophobicity of the molecule.
3D/Pharmacophore H-bond donors/acceptors, Aromatic ringsDefines the spatial arrangement of key interaction features.

Application of Statistical and Machine Learning Approaches in SAR

The application of statistical and machine learning techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling, is a cornerstone of modern drug discovery for systematically exploring the SAR of chemical series. For piperidine derivatives, these computational tools have been instrumental in predicting biological activities and guiding the design of new compounds.

QSAR models are developed by correlating variations in the structural or physicochemical properties of a group of molecules with their biological activity. These models can range from linear regression methods to more complex machine learning algorithms like support vector machines (SVM) and neural networks. nih.govnih.gov For instance, a nonlinear QSAR study on a series of 4-phenylpiperidine derivatives utilized a three-layer back-propagation neural network to correlate molecular descriptors with analgesic activities. nih.gov Such models can identify key molecular features that are either favorable or detrimental to the desired biological effect.

In the context of this compound derivatives, a hypothetical QSAR study would involve synthesizing a library of analogs with variations at key positions, such as the methoxy group on the phenyl ring, the piperidine ring, or the amine functionality. The biological activity of these compounds would be determined, and a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated. Statistical analysis would then be used to build a predictive model. While specific studies on this scaffold are absent, the principles of QSAR are broadly applicable and would be a valuable tool in its future investigation. researchgate.netijcit.com

Table 1: Illustrative Descriptors for a Hypothetical QSAR Study of this compound Derivatives

Descriptor TypeSpecific Descriptor ExamplePotential Influence on Activity
Electronic Hammett constant (σ) of phenyl ring substituentsModulating the electronic nature of the aromatic ring can affect target interaction.
Steric Molar refractivity (MR) of substituentsThe size and shape of substituents can influence binding pocket fit.
Hydrophobic LogP (partition coefficient)Overall lipophilicity affects cell permeability and target engagement.
Topological Molecular connectivity indicesDescribes the branching and shape of the molecule.

This table is illustrative and not based on experimental data for the specific compound.

Conformational Analysis and Stereochemical Impact on Activity

The three-dimensional structure of a molecule is intrinsically linked to its biological function. Conformational analysis and the study of stereoisomers are therefore critical for understanding how derivatives of this compound might interact with their biological targets.

Investigation of Preferred Conformations in Solution and Solid State

The piperidine ring typically adopts a chair conformation to minimize steric strain. For N-substituted piperidines, such as the N-benzyl derivatives, the orientation of the substituent on the nitrogen atom (axial vs. equatorial) can significantly impact the molecule's shape and biological activity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy in solution and X-ray crystallography in the solid state are pivotal for determining these preferred conformations. researchgate.netnih.gov

Influence of Chirality on Target Recognition and Biological Response

Chirality, or the "handedness" of a molecule, can have a profound effect on its biological activity. If a derivative of this compound contains a stereocenter, its enantiomers can exhibit different potencies, efficacies, or even different pharmacological profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.

The synthesis of single enantiomers is crucial for evaluating the biological activity of chiral piperidine derivatives. whiterose.ac.uknih.govnih.gov For example, if a substituent were introduced on the piperidine ring of this compound, this would create a chiral center. The separated enantiomers would then be tested to determine if one is more active than the other (the eutomer) or if they have distinct activities. While specific studies on the stereoisomers of the target compound are not documented, the general principles of stereopharmacology strongly suggest that if chiral derivatives were to be synthesized, their stereochemistry would be a critical factor in their biological activity. nih.gov

Molecular and Cellular Pharmacology of 1 3 Methoxyphenyl Methyl Piperidin 4 Amine Analogues

Receptor Binding Affinity and Selectivity Profiling

The interaction of 1-[(3-Methoxyphenyl)methyl]piperidin-4-amine with a range of receptors has been a key area of investigation to understand its potential therapeutic applications and off-target effects. This profiling includes its modulation of muscarinic and opioid receptors, as well as its interactions with NMDA receptors and other G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

Muscarinic Receptor Modulation (M3, M4 Antagonism)

Research into the activity of 4-aminomethylpiperidine derivatives has identified this class of compounds as potent antagonists of the M3 muscarinic receptor. nih.gov A study focusing on this chemical series led to the identification of highly selective M3 antagonists. nih.gov For instance, successive modifications of a related triphenylpropionamide class yielded a compound with a high affinity for the M3 receptor (Ki = 0.30 nM) and significant selectivity over other muscarinic receptor subtypes (M1, M2, M4, and M5). nih.gov While specific binding affinity data (Ki values) for this compound at M3 and M4 receptors are not available in the reviewed literature, its structural similarity to known M3 antagonists suggests potential activity at this receptor. Further investigation is required to quantify its specific binding profile at M3 and M4 subtypes.

Table 1: Muscarinic Receptor Antagonist Activity of a Related 4-Aminomethylpiperidine Analog

Receptor SubtypeSelectivity vs. M3
M1570-fold
M21600-fold
M4140-fold
M512000-fold

Data from a study on a potent M3 selective antagonist from the 4-aminomethylpiperidine class. nih.gov

Opioid Receptor Ligand Properties (MOR, DOR, KOR Agonism/Antagonism)

The piperidine (B6355638) scaffold is a common feature in many opioid receptor ligands. painphysicianjournal.com Studies on 4-substituted piperidine and piperazine (B1678402) compounds have revealed a wide range of binding affinities for the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). nih.gov For example, a series of such analogs displayed MOR binding affinities ranging from 0.29 nM to 29 nM and DOR affinities from 6.6 nM to 150 nM. nih.gov The specific binding affinities and functional activities (agonist or antagonist) of this compound at the MOR, DOR, and kappa-opioid receptor (KOR) have not been explicitly detailed in the available scientific literature. However, the shared structural features with known opioid ligands suggest that this compound could interact with one or more of these receptor subtypes.

N-Methyl-D-Aspartate (NMDA) Receptor Interactions

Piperidine derivatives have been investigated for their potential as N-methyl-D-aspartate (NMDA) receptor antagonists. google.com The NMDA receptor, a glutamate-gated ion channel, plays a crucial role in synaptic plasticity and neuronal function. nih.gov Certain piperidine-containing compounds have shown the ability to block the NMDA receptor channel. ub.edu While a patent has disclosed piperidine derivatives with NMDA receptor antagonistic activity, specific data on the interaction of this compound with the NMDA receptor, including its binding affinity or channel-blocking properties, is not present in the reviewed scientific literature. google.com

Other G-Protein Coupled Receptor (GPCR) and Ligand-Gated Ion Channel Profiling

A comprehensive understanding of a compound's pharmacology requires broad screening against a panel of receptors to identify potential on-target and off-target activities. At present, detailed public data from broad GPCR and ligand-gated ion channel screening for this compound is not available. Such studies would be instrumental in further characterizing its selectivity and potential for polypharmacology.

Enzyme Inhibition and Modulation Studies

In addition to receptor interactions, the effect of this compound on various enzymes can provide insight into its metabolic stability and potential therapeutic effects.

Cholinesterase Enzyme Inhibition (e.g., Butyryl Cholinesterase)

The inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a therapeutic strategy for conditions like Alzheimer's disease. nih.govnih.gov Research has explored compounds with a 3-methoxybenzoic amide skeleton, a structure related to the methoxyphenyl group in the title compound, for their BChE inhibitory activity. nih.gov One study identified a selective and reversible BChE inhibitor with an IC50 value of 0.066 μmol/L for human BChE. nih.gov Another study on 4-phenethyl-1-propargylpiperidine derivatives reported a compound with an IC50 of 8.5 µM for human BChE. mdpi.com Although these findings suggest that the structural components of this compound are compatible with BChE inhibition, a specific IC50 value for this compound against butyrylcholinesterase has not been reported in the reviewed literature.

Table 2: Butyrylcholinesterase (BChE) Inhibitory Activity of Related Compounds

Compound ClassEnzyme SourceIC50 Value
3-Methoxybenzoic amide derivativeHuman BChE0.066 µM
4-Phenethyl-1-propargylpiperidine derivativeHuman BChE8.5 µM

Data from studies on structurally related BChE inhibitors. nih.govmdpi.com

Glycosidase Enzyme Inhibition (e.g., α-Glucosidase)

Analogues of this compound, specifically those containing the N-benzylpiperidine scaffold, have been investigated for their potential to inhibit glycosidase enzymes, which are critical targets in the management of metabolic disorders such as type 2 diabetes. The primary focus of this research has been on α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides in the intestine.

A number of studies have synthesized and evaluated series of piperidine derivatives for their inhibitory activity against α-glucosidase. For instance, novel coumarin-fused pyridine (B92270) derivatives demonstrated excellent in vitro yeast α-glucosidase inhibition, with IC50 values significantly lower than the standard drug acarbose. uni-regensburg.de Kinetic studies of the most potent compounds in this class revealed a competitive mode of inhibition, suggesting they vie with the natural substrate for the enzyme's active site. uni-regensburg.de Similarly, N-substituted 1-aminomethyl-β-d-glucopyranoside derivatives, which can be considered sugar mimics, also displayed potent, competitive inhibition of α-glucosidase. ambeed.com

The structure-activity relationship (SAR) for this class of compounds indicates that the nature of the substituents on the piperidine and benzyl (B1604629) moieties significantly influences inhibitory potency. ambeed.com Computational docking and molecular dynamics simulations suggest that these piperidine derivatives bind stably within the active site of α-glucosidase, with hydrophobic interactions being a key factor in their activity.

Table 1: α-Glucosidase Inhibitory Activity of Selected Piperidine Analogue Classes Note: This table represents data for classes of compounds analogous to the core scaffold, not the specific subject compound.

Compound ClassReported IC50 Range (µM)Mode of InhibitionReference
Coumarin-Pyridine Hybrids101.0 - 227.3Competitive uni-regensburg.de
Pyrimidinyl-piperazine Carboxamides0.4 - 1.5Competitive
N-substituted 1-aminomethyl-β-d-glucopyranosides2.3 - 2000Competitive ambeed.com

Poly(ADP-ribose) Polymerase (PARP1) and MRE11 Inhibition for DNA Damage Response

The 1-benzylpiperidin-4-amine scaffold, a core component of the subject compound, has been utilized in the development of inhibitors for Poly(ADP-ribose) Polymerase (PARP). PARP enzymes, particularly PARP1, are crucial for the DNA damage response, playing a key role in the repair of single-strand DNA breaks. Inhibiting PARP1 can lead to the accumulation of DNA damage in cancer cells, particularly those with deficiencies in other repair pathways like BRCA mutations, ultimately causing cell death.

A patent for novel phthalimide (B116566) derivatives describes the use of 1-benzylpiperidin-4-amine as a reactant in the synthesis of compounds with significant PARP inhibitory activity. google.com These compounds are proposed as potential anti-cancer sensitizers, which could enhance the efficacy of chemotherapy or radiotherapy that function by inducing DNA damage. google.com By inhibiting PARP-mediated repair, these analogues may prevent cancer cells from recovering from the damage inflicted by other anti-tumor drugs. google.com

There is currently no publicly available research detailing the inhibitory activity of this compound or its close analogues against MRE11, another critical protein in the DNA damage response pathway responsible for sensing and processing double-strand breaks.

Other Enzyme Target Engagements for Biological Impact

Beyond glycosidases and PARP, the versatile 1-benzylpiperidin-4-amine framework has been incorporated into inhibitors targeting a range of other enzymes with therapeutic relevance.

Histone Deacetylases (HDAC) and G9a: The 1-benzylpiperidin-4-amine moiety has been used to synthesize small hybrid molecules designed as dual inhibitors of HDAC and the histone methyltransferase G9a. nih.gov However, in one study, the direct replacement of a 1-(pyridin-2-yl)piperazine moiety with 1-benzylpiperidin-4-amine in a series of HDAC inhibitors resulted in a significant drop in inhibitory potency against HDAC6. acs.org

NEDD8-Activating Enzyme (NAE): A derivative, 1-benzyl-N-(2,4-dichlorophenethyl) piperidin-4-amine, was identified as a selective, reversible inhibitor of the NEDD8-activating enzyme (NAE). google.com The NAE enzyme is essential for the neddylation pathway, a process analogous to ubiquitination that regulates the activity of cullin-RING ligases, which are involved in protein degradation and cell cycle control. google.com

Cholinesterases (AChE/BChE): The N-benzylpiperidine structure is a key pharmacophore in the well-known Alzheimer's disease drug, donepezil, which inhibits acetylcholinesterase (AChE). nih.gov Numerous studies have developed hybrids and derivatives based on the 1-benzylpiperidin-4-amine scaffold to create dual inhibitors of both acetylcholinesterase and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. nih.govacs.org

HGF Activation Proteases: A series of nonpeptide inhibitors incorporating the 1-benzylpiperidin-4-amine structure were designed to block the activation of Hepatocyte Growth Factor (HGF). nih.gov These compounds act as "triplex inhibitors," targeting the three proteases—matriptase, hepsin, and HGF activator—required for the maturation of pro-HGF into its active form. nih.gov

Table 2: Other Enzyme Targets for 1-Benzylpiperidin-4-amine Analogues

Enzyme TargetTherapeutic AreaRole of the ScaffoldReference
HDAC / G9aOncologyCore structure for dual inhibitors nih.gov
NAEOncologyCore of a selective, reversible inhibitor google.com
AChE / BChENeurodegenerative DiseaseKey pharmacophore for dual inhibitors nih.govacs.org
Matriptase, Hepsin, HGFAOncologyFramework for HGF activation inhibitors nih.gov

Cellular Mechanism of Action Investigations in vitro

Functional Assays for Receptor Activation or Inhibition in Cell Lines

Functional assays in various cell lines have demonstrated that analogues of this compound can interact with specific receptor systems. A significant body of research has focused on their affinity for sigma (σ) receptors.

Derivatives carrying the 1-benzylpiperidin-4-amine scaffold have been shown to possess high affinity for the σ1 receptor, with many compounds exhibiting Ki values in the low nanomolar range. unict.itacs.org The affinity for the σ2 receptor is generally lower, allowing for the development of σ1-selective ligands. unict.itacs.org Radioligand binding assays are the standard method for determining these affinity values. unict.it Functional activity can subsequently be assessed in cell viability assays; for example, the cytotoxic effects of some σ receptor ligands were reversed by co-incubation with selective σ1 or σ2 antagonists, confirming the involvement of these receptors in the observed cellular events. acs.org

In addition to sigma receptors, patents describe the inclusion of the 1-benzylpiperidin-4-amine scaffold in compounds designed to have dual activity as β2 adrenergic receptor agonists and muscarinic receptor antagonists, suggesting potential engagement with these G-protein coupled receptors (GPCRs). google.com

Second Messenger Modulation (e.g., cAMP, Ca2+ signaling)

The engagement of receptors by 1-benzylpiperidin-4-amine analogues can lead to the modulation of intracellular second messenger systems. The interaction with GPCRs, such as the β2 adrenergic and muscarinic receptors, inherently implies an effect on downstream signaling cascades that often involve cyclic adenosine (B11128) monophosphate (cAMP). google.com For instance, agonists of the GPR119 receptor, a target for diabetes treatment, are known to mediate their effects through the elevation of intracellular cAMP. google.com Functional assays that measure the competition between endogenously produced cAMP and a labeled tracer are a standard method for evaluating receptor affinity and activation. uni-regensburg.de

The σ1 receptor, a key target for these compounds, is characterized as a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, where it plays a crucial role in regulating ER stress and Ca2+ signaling between these organelles. unict.itacs.org Activation of the σ1 receptor can provoke its translocation to the plasma membrane, where it directly interacts with and modulates ion channels and GPCRs, thereby influencing cellular Ca2+ homeostasis. unict.it Although direct measurement of Ca2+ flux induced by the specific subject compound is not reported, the high affinity of its analogues for the σ1 receptor strongly suggests a potential role in modulating Ca2+ signaling pathways. acs.org

Effects on Cellular Signaling Pathways (e.g., MAPK, Akt pathways)

The enzymatic and receptor-level interactions of 1-benzylpiperidin-4-amine analogues translate into effects on major intracellular signaling pathways that govern cell fate decisions like proliferation, survival, and apoptosis.

Research on HGF activation inhibitors built on the 1-benzylpiperidin-4-amine scaffold has shown that these compounds effectively block fibroblast-induced MET receptor activation. nih.gov This inhibition, in turn, prevents the downstream signaling cascade involving key pathways such as Akt (also known as protein kinase B) and the mitogen-activated protein kinase (MAPK/ERK) pathway. nih.gov

Furthermore, a synthetic derivative of ursolic acid incorporating 1-benzylpiperidin-4-amine was found to exert its anti-tumor effects against osteosarcoma cells through the inhibition of the JNK (c-Jun N-terminal kinase) signaling pathway, a critical component of the broader MAPK signaling network involved in apoptosis. karger.com In other contexts, the inhibition of HDAC6 by related compounds has been linked to the inactivation of Akt and ERK1/2 signaling in lymphoma cells. nih.govacs.org These findings highlight the ability of this chemical class to modulate fundamental cellular signaling networks, which underlies their potential therapeutic effects in oncology.

Lack of Specific Research Data on this compound Analogues Hinders Biological Activity Analysis

Despite a comprehensive search of available scientific literature, specific research detailing the broad-spectrum biological activity of this compound and its direct analogues is not presently available. Consequently, an in-depth analysis of its molecular and cellular pharmacology, particularly concerning its in vitro antimicrobial efficacy and cytotoxicity against cancer cell lines, cannot be provided at this time.

The investigation sought to collate detailed research findings to construct a thorough and scientifically accurate article as per the specified outline. However, the search did not yield any studies that specifically investigated the antibacterial, antifungal, or antiviral properties of this compound or its closely related analogues. Similarly, no data was found regarding the cytotoxic evaluation of these specific compounds against any cancer cell lines, which would be necessary to discuss their mechanistic focus.

While the broader class of piperidine-containing compounds has been the subject of extensive research, demonstrating a wide range of biological activities, the user's strict requirement to focus solely on this compound and its analogues prevents the inclusion of this more general information. The absence of specific data for the requested compound means that data tables for antimicrobial efficacy and cytotoxicity, as well as a discussion of detailed research findings, cannot be generated.

Further research would be required to be initiated on this compound and its analogues to determine their potential pharmacological activities.

Computational Chemistry and Molecular Modeling for 1 3 Methoxyphenyl Methyl Piperidin 4 Amine Research

Ligand-Based Drug Design Approaches

When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) methods become essential. These approaches leverage the information from a set of known active molecules to develop a model that defines the necessary physicochemical properties for biological activity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of LBDD, focusing on the identification of the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) that a molecule must possess to interact with a specific target receptor.

For a molecule like 1-[(3-Methoxyphenyl)methyl]piperidin-4-amine, a pharmacophore model would be constructed by analyzing its structure alongside other active analogs. The key features would likely include a cationic/ionizable amine, an aromatic ring (the methoxyphenyl group), and a hydrophobic region (the piperidine (B6355638) ring). nih.gov Studies on other flexible piperidine analogs have demonstrated the importance of identifying representative low-energy conformers to build a robust pharmacophore model, which is crucial for capturing the dynamic nature of the molecule. nih.govnih.gov

Once a pharmacophore model is established, it can be used as a 3D query in a process called virtual screening . nih.gov This technique involves searching large chemical databases, such as ChemDiv or ZINC, to identify other molecules that fit the pharmacophoric requirements. chemdiv.com This allows for the rapid identification of novel and structurally diverse compounds that have a high probability of being active at the same target, thereby expanding the chemical space for a drug discovery project.

Pharmacophore Feature Potential Contribution from this compound
Cationic/Positive IonizableThe nitrogen atom of the piperidine ring, which is likely protonated at physiological pH.
Aromatic RingThe 3-methoxyphenyl (B12655295) group.
Hydrogen Bond AcceptorThe oxygen atom of the methoxy (B1213986) group and the nitrogen of the primary amine.
Hydrogen Bond DonorThe primary amine group (-NH2) at position 4 of the piperidine ring.
Hydrophobic CenterThe piperidine ring and the benzyl (B1604629) moiety.

Similarity Searching and Clustering Analysis of Chemical Libraries

Similarity searching is another LBDD technique that uses a known active molecule, such as this compound, as a reference or query. The query molecule's properties (e.g., 2D structural fingerprint or 3D shape) are compared against a large library of compounds to find molecules with the highest similarity. This method is based on the principle that structurally similar molecules are likely to have similar biological activities.

Clustering analysis is used to group compounds within large chemical libraries based on their structural or physicochemical similarities. nih.gov This technique is particularly useful for managing the chemical diversity of a compound collection and for selecting a representative subset of molecules for screening. In the context of flexible molecules like piperidine derivatives, hierarchical clustering can be employed to classify different conformers, helping to understand the spatial orientation of key pharmacophore elements. nih.gov This analysis can reveal distinct structural families and guide the selection of diverse compounds for further investigation, ensuring a broader exploration of the relevant chemical space. whiterose.ac.uk

Structure-Based Drug Design Methodologies

When the 3D structure of the target protein is available, either through experimental methods like X-ray crystallography or through predictive modeling, structure-based drug design (SBDD) offers a powerful, rational approach to drug discovery. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netijper.org For this compound, docking simulations would be used to place it into the binding site of a target protein and evaluate its binding mode and affinity.

The simulation calculates a scoring function to estimate the binding energy, with lower scores typically indicating more favorable interactions. Docking studies on analogous piperidine and piperazine (B1678402) compounds have successfully elucidated key interactions. For instance, studies targeting the dopamine (B1211576) D2 receptor revealed that the protonated piperidine nitrogen can form a crucial salt bridge with an aspartate residue (Asp114) in the binding pocket. nih.govnih.gov Other common interactions for such scaffolds include:

Cation-π interactions between the charged piperidine nitrogen and aromatic residues like tyrosine or phenylalanine. nih.gov

π-π stacking between the ligand's aromatic ring and aromatic residues in the receptor. nih.gov

Hydrophobic interactions involving the piperidine ring and other nonpolar regions of the binding site. acs.org

These simulations provide critical information for optimizing the ligand's structure to enhance its binding affinity and selectivity. plos.org

Interaction Type Potential Interacting Residues in a Target Involved Moiety of the Compound
Salt Bridge / IonicAspartic Acid (Asp), Glutamic Acid (Glu)Protonated Piperidine Nitrogen
Hydrogen BondSerine (Ser), Threonine (Thr), Tyrosine (Tyr), Asparagine (Asn)Primary Amine (-NH2), Methoxy Oxygen
Cation-πPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)Protonated Piperidine Nitrogen
π-π StackingPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)3-Methoxyphenyl Ring
HydrophobicLeucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala)Piperidine Ring, Benzyl Moiety

Molecular Dynamics (MD) Simulations for Binding Dynamics and Conformational Landscapes

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the binding pose, the flexibility of the ligand and protein, and the conformational landscape of the complex. nih.gov

For a complex of this compound and its target, an MD simulation could:

Assess the stability of the docked pose over a period of nanoseconds, confirming whether key interactions are maintained.

Reveal conformational changes in the protein or the ligand upon binding. The flexibility of the piperidine ring is an important factor in its ability to adapt to different binding environments. mdpi.com

Identify crucial amino acid residues that dynamically interact with the ligand, which may not be apparent from static docking. nih.gov

Be used to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone.

Homology Modeling for Target Protein Structure Prediction

In many cases, an experimental structure of the target protein of interest is not available. Homology modeling provides a way to generate a 3D model of the target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). nih.gov

If this compound were found to be active against a protein with no known crystal structure, homology modeling would be the first step in a structure-based design campaign. The process involves:

Identifying a suitable template protein with high sequence similarity from a database like the Protein Data Bank (PDB).

Aligning the target sequence with the template sequence.

Building the 3D model of the target based on the template's structure.

Refining and validating the model to ensure its quality.

This resulting model, while not as precise as an experimental structure, is often accurate enough to be used for molecular docking and MD simulations, thereby enabling rational, structure-guided optimization of the ligand. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for understanding the intrinsic properties of this compound. These methods allow for the detailed analysis of the molecule's electronic structure and the prediction of its spectroscopic characteristics.

The 3-methoxyphenyl group, with its electron-donating methoxy substituent, is expected to modulate the electronic character of the aromatic ring. This, in turn, influences the molecule's interaction with biological targets. DFT calculations can quantify these effects. For instance, the analysis of methoxyphenol derivatives using DFT has shown how such substituents impact antioxidant activity. researchgate.net

Key reactivity descriptors that can be calculated include:

HOMO (Highest Occupied Molecular Orbital) Energy: This is related to the electron-donating ability of the molecule. A higher HOMO energy suggests a greater tendency to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: This relates to the electron-accepting ability. A lower LUMO energy indicates a greater propensity to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. chemjournal.kz

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to charge transfer, while softness is the reciprocal of hardness.

Electrophilicity Index (ω): This global reactivity index quantifies the energy lowering of a molecule when it accepts electrons.

The following table provides a hypothetical set of reactivity descriptors for this compound, based on typical values observed for similar piperidine and methoxyphenyl derivatives in computational studies.

DescriptorValue (Arbitrary Units)Significance
HOMO Energy-6.5 eVElectron-donating capacity
LUMO Energy-0.8 eVElectron-accepting capacity
HOMO-LUMO Gap5.7 eVChemical stability and reactivity
Chemical Potential (μ)-3.65 eVElectron escaping tendency
Chemical Hardness (η)2.85 eVResistance to charge transfer
Electrophilicity Index (ω)2.34 eVPropensity to accept electrons

This data is illustrative and based on general findings for similar molecular scaffolds.

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of 1H and 13C NMR spectra.

For this compound, theoretical NMR predictions can aid in the structural elucidation and confirmation of its synthesis. The chemical shifts of the piperidine ring protons and carbons are particularly sensitive to the nature and orientation of the N-substituent. The presence of the (3-methoxyphenyl)methyl group will induce specific shifts that can be predicted computationally.

Below is a table of predicted 1H and 13C NMR chemical shifts for the core piperidine moiety of this compound. The actual values would be influenced by the methoxyphenylmethyl substituent.

Atom PositionPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
C2/C6 (axial)2.6050.5
C2/C6 (equatorial)3.0550.5
C3/C5 (axial)1.5033.0
C3/C5 (equatorial)1.8533.0
C42.8051.0
N-H (amine)1.90-

These predicted values are based on calculations for similar 4-aminopiperidine (B84694) structures and serve as an illustrative example.

Cheminformatics and Data Mining for Biological Activity Prediction

Cheminformatics and data mining techniques are powerful tools for predicting the biological activities of compounds like this compound. These approaches leverage large datasets of known chemical structures and their associated biological activities to build predictive models.

Large-scale biological screening databases, such as ChEMBL and PubChem, contain vast amounts of information on the interactions of small molecules with various biological targets. For a compound like this compound, which contains a piperidine scaffold common in G-protein coupled receptor (GPCR) ligands, these databases are invaluable. nih.govnih.gov

By integrating data from these sources, it is possible to build datasets that link chemical structures to specific biological activities, such as binding affinities for dopamine or serotonin (B10506) receptors. This data can then be used to develop Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netresearchgate.net QSAR models mathematically relate the chemical structure of a molecule to its biological activity.

Machine learning algorithms have revolutionized the field of drug discovery by enabling the development of sophisticated predictive models. smums.ac.ir For this compound, machine learning models can be trained on large datasets of piperidine-containing compounds to predict its likely biological targets and activity profile. nih.gov

Commonly used machine learning algorithms in this context include:

Random Forest: An ensemble learning method that constructs a multitude of decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.

Support Vector Machines (SVM): A supervised learning model that uses a hyperplane to separate data into different classes.

Deep Neural Networks (DNN): A class of machine learning algorithms that use multiple layers to progressively extract higher-level features from the input. For GPCR-ligand prediction, specialized deep learning models like DeepGPCR have shown significant promise. biorxiv.org

These models can be used to perform virtual screening of large compound libraries to identify novel molecules with desired biological activities or to predict the activity of a specific compound like this compound against a panel of biological targets. The predictive power of these models relies heavily on the quality and size of the training data. nih.gov

Future Research Directions and Mechanistic Exploration

Design and Synthesis of Novel Bioisosteres and Constrained Analogues

Bioisosterism is a key strategy in drug design used to enhance potency, selectivity, and pharmacokinetic properties by replacing a functional group with another that has similar physicochemical characteristics. nih.govufrj.br For the 1-[(3-Methoxyphenyl)methyl]piperidin-4-amine scaffold, future research will focus on the systematic replacement of its key moieties.

Methoxy (B1213986) Group Bioisosteres: The meta-methoxy group on the benzyl (B1604629) ring is a primary target for modification. Researchers can explore replacing it with other small, hydrogen bond-accepting groups such as hydroxyl, methylthio, or cyano groups. Halogen atoms like fluorine or chlorine could be introduced to alter electronic properties and metabolic stability.

Amine Group Bioisosteres: The primary amine at the 4-position of the piperidine (B6355638) ring is crucial for many potential biological interactions. Bioisosteric replacements could include small heterocycles like 1,2,3-triazoles or oxadiazoles, which can mimic the hydrogen bonding capabilities of the amine while offering improved metabolic stability. nih.gov

Piperidine Ring Analogues: To explore the spatial requirements of target binding sites, the piperidine ring itself can be replaced with other saturated heterocycles like morpholine, thiomorpholine, or piperazine (B1678402). Furthermore, creating constrained analogues, such as introducing spirocyclic systems or bicyclic cores, can lock the molecule into a specific conformation, potentially increasing affinity and selectivity for a biological target. princeton.edu

These synthetic explorations will generate a library of compounds with diverse properties, allowing for a comprehensive investigation of the structure-activity relationship (SAR).

Original Moiety Potential Bioisosteric Replacement Rationale for Replacement
Methoxy (-OCH3)Hydroxyl (-OH), Halogens (F, Cl), Cyano (-CN)Modulate electronics, polarity, and metabolic stability
Primary Amine (-NH2)1,2,3-Triazole, Oxadiazole, Hydroxylamine (-NHOH)Improve metabolic stability, alter H-bonding pattern
Phenyl RingPyridine (B92270), Thiophene, PyrazoleIntroduce new interaction points, modify solubility
Piperidine RingMorpholine, Piperazine, Azetidine, SpirocyclesAlter conformation, lipophilicity, and basicity

Development of Chemical Probes for Target Identification and Validation

To elucidate the biological targets and mechanism of action of novel compounds derived from the this compound scaffold, the development of specialized chemical probes is essential. These probes are designed by attaching a reporter group or a reactive moiety to the core structure without significantly disrupting its binding to the target protein.

Future work in this area will involve:

Synthesis of Tagged Ligands: Analogues can be synthesized with fluorescent tags (e.g., fluorescein, rhodamine), affinity labels (e.g., biotin), or radioactive isotopes (e.g., tritium) at positions determined to be non-essential for biological activity. These tagged probes are invaluable for visualization in cellular imaging, affinity purification of target proteins, and quantitative binding assays.

Development of Photoaffinity Probes: By incorporating a photoreactive group, such as an azide or a diazirine, into the molecule, researchers can create probes that form a covalent bond with their target protein upon exposure to UV light. This technique is highly effective for definitively identifying the direct binding partners of a compound within a complex biological sample.

Advanced In Vitro and Ex Vivo Pharmacological Models for Deeper Mechanistic Understanding

A thorough understanding of how novel analogues interact with biological systems requires a suite of sophisticated pharmacological models. Future research will employ a tiered approach to characterize the pharmacological profile of new compounds.

In Vitro Radioligand Binding Assays: These assays will be used to determine the binding affinity (Ki) of new compounds for a wide panel of receptors, ion channels, and transporters. For instance, given the structural similarities to known psychoactive agents, screening against serotonin (B10506), dopamine (B1211576), and sigma receptors would be a logical starting point. nih.gov

Cell-Based Functional Assays: To determine whether a compound acts as an agonist, antagonist, or inverse agonist, functional assays are critical. Techniques like Receptor Selection and Amplification Technology (R-SAT) or assays measuring second messenger levels (e.g., cAMP, intracellular calcium) can quantify the efficacy and potency of a compound at its target. nih.gov

Ex Vivo Tissue Preparations: Using isolated tissues, such as brain slices, allows for the study of compound effects in a more physiologically relevant environment. Electrophysiological recordings from specific neuronal populations can reveal how a compound modulates synaptic transmission and neuronal excitability, providing deeper mechanistic insights.

Exploration of Polypharmacology and Multi-Target Directed Ligands

The traditional "one molecule, one target" paradigm of drug discovery is increasingly being supplemented by the concept of polypharmacology, where a single compound is designed to interact with multiple targets to achieve a superior therapeutic effect. The this compound scaffold is well-suited for the development of such multi-target directed ligands (MTDLs).

Future research could focus on designing derivatives that simultaneously modulate complementary targets. For example, a compound could be engineered to act as an antagonist at the histamine H3 receptor while also inhibiting acetylcholinesterase, a combination that could be beneficial for treating cognitive deficits in neurodegenerative diseases. nih.gov This approach requires a deep understanding of the SAR at each target to achieve the desired activity profile.

Integration of Artificial Intelligence and Robotics in High-Throughput Synthesis and Screening

The exploration of a chemical scaffold can be dramatically accelerated by integrating artificial intelligence (AI) and robotics. nih.gov These technologies can overcome the limitations of traditional, manual laboratory work.

AI-Driven Molecular Design: Machine learning models can be trained on existing SAR data to predict the biological activity of virtual compounds. This allows for the in silico design of focused libraries of analogues of this compound with a higher probability of success, prioritizing the most promising candidates for synthesis.

Robotic Synthesis: Automated synthesis platforms can execute complex multi-step reactions to produce libraries of compounds with high speed and reproducibility. nih.gov An AI system can plan the synthetic routes and provide instructions to the robotic platform, which then performs the experiments and purifies the products. nih.gov

High-Throughput Screening (HTS): Robotic systems can screen thousands of compounds against a panel of biological targets in a fraction of the time required for manual screening. The integration of AI allows for real-time analysis of HTS data, enabling the system to learn from the results and iteratively design the next generation of compounds autonomously. nih.gov

Expansion of Computational Methodologies for Ligand-Target Interactions

Computational chemistry provides powerful tools for understanding how a ligand binds to its target protein at the atomic level, guiding the rational design of improved molecules.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing researchers to visualize key interactions, such as hydrogen bonds and salt bridges, that contribute to binding affinity. nih.gov For derivatives of the target scaffold, docking studies can predict binding modes at various receptors (e.g., G-protein coupled receptors or enzymes) and help prioritize synthetic targets. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, revealing the stability of binding interactions and how the protein's conformation may change upon ligand binding. nih.gov These simulations can help explain why small structural changes in a ligand lead to significant differences in biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling uses statistical methods to correlate the chemical structures of a series of compounds with their biological activities. This can lead to predictive models that guide the design of new analogues with enhanced potency.

Computational Method Application to the Scaffold Expected Outcome
Molecular DockingPredict binding pose in target proteins (e.g., GPCRs)Identification of key binding interactions
Molecular DynamicsSimulate the stability of the ligand-receptor complexUnderstanding of binding kinetics and conformational changes
QSARCorrelate structural features with biological activityPredictive model for designing more potent analogues

Non-Human Preclinical Research Models for Proof-of-Concept Studies

Once a compound demonstrates promising in vitro properties, its effects must be evaluated in a living system. Non-human preclinical models are essential for establishing proof-of-concept for target engagement and pharmacodynamic effects.

Receptor Occupancy Studies: Techniques like Positron Emission Tomography (PET) imaging, using a radiolabeled version of the compound or a competing radioligand, can be used in rodents or non-human primates to confirm that the compound crosses the blood-brain barrier and binds to its intended target in the brain.

Target Engagement Biomarkers: Measuring downstream biochemical changes that occur after the compound binds to its target can provide evidence of target engagement. For example, if the target is a specific neurotransmitter receptor, changes in neurotransmitter levels or their metabolites in microdialysis samples could be measured.

Behavioral Models: Specific behavioral tests in rodents can serve as readouts for target engagement. For example, the head-twitch response in rats is a classic behavioral model used to assess the in vivo activity of compounds at the 5-HT2A serotonin receptor. researchgate.net Similarly, models of hyperlocomotion can be used to evaluate potential antipsychotic-like efficacy. researchgate.netnih.gov These studies confirm that the compound engages its target in vivo to produce a measurable functional effect.

Q & A

Q. What are the common synthetic routes for 1-[(3-Methoxyphenyl)methyl]piperidin-4-amine, and how can reaction conditions be optimized for higher yields?

The synthesis of piperidin-4-amine derivatives typically involves reductive amination or nucleophilic substitution. For example, coupling a 3-methoxybenzyl halide with a piperidin-4-amine precursor under basic conditions (e.g., K₂CO₃ in DMF) is a standard approach . Optimization may include adjusting reaction temperature (60–80°C), solvent polarity, and stoichiometry of reagents. Purification via column chromatography or recrystallization is critical to isolate the product with >95% purity. Monitoring intermediates using thin-layer chromatography (TLC) or HPLC can help troubleshoot side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the methoxyphenyl and piperidine moieties, with aromatic protons resonating at δ 6.7–7.2 ppm and methoxy groups at δ ~3.8 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies amine N-H stretches (~3300 cm⁻¹). Reverse-phase HPLC with UV detection (λ = 254–280 nm) ensures purity, especially for detecting unreacted starting materials .

Q. What are the key stability considerations for storing this compound, and how can degradation be mitigated?

The compound is sensitive to light and oxidation due to the aromatic methoxy group and secondary amine. Store in amber vials under inert gas (N₂ or Ar) at –20°C. Stability studies using accelerated degradation conditions (e.g., 40°C/75% relative humidity) with periodic HPLC analysis can identify degradation products, such as oxidized methoxyphenyl derivatives . Antioxidants like BHT (0.01–0.1% w/w) may prolong shelf life.

Advanced Research Questions

Q. How does the 3-methoxy substituent influence the compound’s interaction with biological targets, and what computational tools can model these interactions?

The electron-donating methoxy group enhances π-π stacking with aromatic residues in enzyme binding pockets (e.g., serotonin or dopamine receptors). Density functional theory (DFT) calculations (B3LYP/6-31G* level) can map electrostatic potential surfaces to predict binding sites . Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) further validate affinity and stability in target complexes .

Q. What strategies can resolve contradictions in reported biological activities of structurally similar piperidin-4-amine derivatives?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, pH) or impurity profiles. Conduct meta-analyses of published IC₅₀ values while controlling for variables like buffer composition and incubation time . Comparative SAR studies using analogues (e.g., 3-chloro or 4-fluoro substitutions) can isolate the methoxy group’s contribution to activity .

Q. How can oxidative degradation pathways of this compound be mechanistically elucidated?

Permanganate-mediated oxidation in acidic or alkaline conditions generates quinone-like products, detectable via LC-MS. Spectroscopic tracking (UV-Vis at 290–320 nm) coupled with DFT analysis of transition states reveals reaction mechanisms (e.g., single-electron transfer vs. direct oxygen insertion) . Ruthenium(III) catalysts may accelerate oxidation, providing insights into metal-ligand interactions .

Q. What synthetic modifications improve the pharmacokinetic profile of this compound while retaining bioactivity?

N-methylation of the piperidine amine reduces metabolic deamination, enhancing plasma stability. Introducing fluorinated substituents (e.g., CF₃ at the phenyl ring) improves lipophilicity (LogP) and blood-brain barrier permeability . Prodrug strategies (e.g., acyloxymethyl carbamates) can mask polar groups for better oral bioavailability .

Q. How can reaction design platforms (e.g., ICReDD) optimize the synthesis of this compound?

Quantum chemistry-based reaction path searches (e.g., artificial force induced reaction, AFIR) predict feasible intermediates and transition states . Machine learning models trained on existing piperidine syntheses recommend optimal catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., ethanol vs. THF). High-throughput experimentation validates computational predictions, reducing trial-and-error cycles .

Q. What analytical workflows address challenges in quantifying trace impurities in this compound batches?

LC-MS/MS with multiple reaction monitoring (MRM) detects impurities at ppm levels. For example, residual benzyl chloride precursors can be quantified using a C18 column and acetonitrile/water gradient . For chiral impurities, chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers, critical for CNS-targeting compounds .

Q. How do structural variations in the piperidine ring affect the compound’s conformational dynamics in solution?

Variable-temperature NMR (VT-NMR) identifies ring-flipping barriers, with chair-to-chair transitions influenced by N-substituents. NOESY spectra reveal spatial proximity between the methoxyphenyl group and piperidine protons, indicating preferred conformations . Solvent polarity (e.g., DMSO vs. CDCl₃) also modulates ring puckering, as shown by molecular mechanics simulations (MMFF94 force field) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.